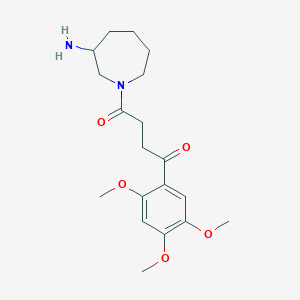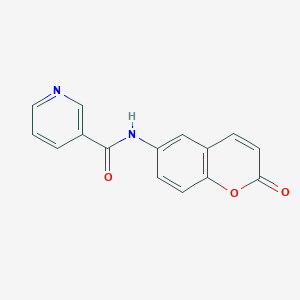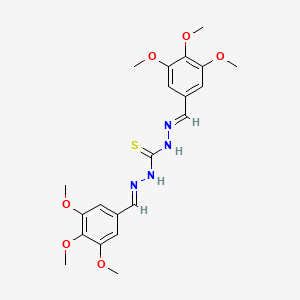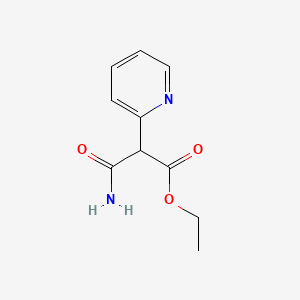
1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone, also known as TMTD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone is not fully understood, but it is believed to act as a radical scavenger and an antioxidant. 1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone can donate hydrogen atoms to free radicals, thereby preventing them from damaging cells and tissues. 1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone can also inhibit the production of reactive oxygen species, which are known to cause oxidative stress and inflammation.
Biochemical and Physiological Effects
1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone can protect cells from oxidative stress and apoptosis induced by hydrogen peroxide and other oxidants. In vivo studies have shown that 1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone can reduce oxidative stress and inflammation in animal models of various diseases, including diabetes, atherosclerosis, and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, 1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone also has some limitations, including its low solubility in water and some organic solvents, which can limit its use in certain experiments. 1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone also has a relatively short half-life in vivo, which can make it difficult to achieve therapeutic effects.
Future Directions
There are several future directions for research on 1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone. One potential direction is to explore its potential as a therapeutic agent for various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Another direction is to investigate its mechanism of action in more detail, including its interactions with other antioxidants and signaling pathways. Additionally, further studies are needed to optimize the synthesis of 1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone and improve its solubility and bioavailability.
Synthesis Methods
1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone can be synthesized by reacting 1,3-dimethyl-2-thiourea with 2,2,6,6-tetramethylpiperidine-1-oxyl radical (TEMPO) in the presence of a catalyst. The reaction proceeds through a radical mechanism, and the yield of 1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone can be improved by optimizing the reaction conditions.
Scientific Research Applications
1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has been studied for its potential applications in various fields, including catalysis, organic synthesis, and material science. In catalysis, 1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has been shown to be an effective catalyst for the oxidation of alcohols and the synthesis of cyclic carbonates. In organic synthesis, 1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has been used as a reagent for the synthesis of various heterocyclic compounds. In material science, 1-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone has been incorporated into polymer matrices to improve their mechanical properties and thermal stability.
properties
IUPAC Name |
2-sulfanylidene-1-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-diazinan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3OS/c1-12(2)7-9(8-13(3,4)15-12)16-6-5-10(17)14-11(16)18/h9,15H,5-8H2,1-4H3,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENXQJQKQUFHOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N2CCC(=O)NC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,6,6-Tetramethyl-4-piperidinyl)-2-thioxotetrahydro-4(1H)-pyrimidinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-furyl)-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5527033.png)
![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide](/img/structure/B5527052.png)
![N-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5527063.png)


![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(5-methyl-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5527087.png)
![2-(4-morpholinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide dihydrochloride](/img/structure/B5527095.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidine](/img/structure/B5527103.png)
![2-(methyl{[2-(2-thienyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}amino)ethanol](/img/structure/B5527110.png)



![N-phenyl-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5527129.png)